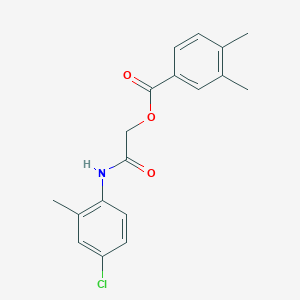
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester is a specialized organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a tin atom bonded to a sulfur atom, which is further connected to an acetic acid moiety and an isooctyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester typically involves the reaction of chlorodimethyltin chloride with a thiol compound, followed by esterification with isooctyl alcohol. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as distillation and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters. These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester involves its interaction with specific molecular targets. The tin atom in the compound can coordinate with various biological molecules, affecting their function. This coordination can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with proteins and enzymes is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: Similar in structure but lacks the tin atom and ester group.
Thioesters: General class of compounds with sulfur bonded to an acyl group.
Organotin compounds: A broader category that includes various tin-containing compounds with different functional groups.
Uniqueness
Acetic acid, ((chlorodimethylstannyl)thio)-, isooctyl ester is unique due to its specific combination of a tin atom, sulfur, acetic acid, and isooctyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
57807-89-3 |
|---|---|
Molecular Formula |
C12H25ClO2SSn |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
6-methylheptyl 2-[chloro(dimethyl)stannyl]sulfanylacetate |
InChI |
InChI=1S/C10H20O2S.2CH3.ClH.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;;;;/h9,13H,3-8H2,1-2H3;2*1H3;1H;/q;;;;+2/p-2 |
InChI Key |
VKCCRCOUXQNYSA-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCOC(=O)CS[Sn](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)


![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)






![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)
